![molecular formula C6H4BrNOS B2410182 2-溴-4H-噻吩[2,3-c]吡咯-6(5H)-酮 CAS No. 957345-85-6](/img/structure/B2410182.png)

2-溴-4H-噻吩[2,3-c]吡咯-6(5H)-酮

描述

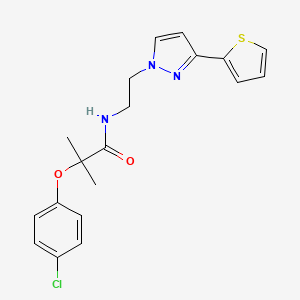

“2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one” is a chemical compound that is used in the synthesis of conjugated D–π–A copolymers . These copolymers are used to develop better photovoltaic polymers based on the TPD moiety .

Synthesis Analysis

The synthesis of “2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one” involves bromination reactions . For instance, NBS (N-Bromosuccinimide) is added in small portions to a chloroform solution of the compound, then AcOH (Acetic Acid) is added dropwise . The reaction mixture is stirred at room temperature until the initial compound disappears .Molecular Structure Analysis

The molecular formula of “2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one” is C10H10BrNO2S . Its average mass is 288.16 Da .Chemical Reactions Analysis

The chemical reactions involving “2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one” include the Stille polymerization of the brominated compound and stannylated simple thiophene . This reaction gives a promising polymer showing well-ordered inter-chain orientation in the BHJ active layer .科学研究应用

合成和化学反应

吡咯和聚合物的合成:2-溴-4H-噻吩[2,3-c]吡咯-6(5H)-酮用于吡咯和聚合物的合成。例如,Torosyan等人(2019)展示了合成5-(1H-吡咯-2-基甲基)-4H-噻吩[3,2-b]吡咯,当与N-溴代琥珀酰亚胺处理时,形成深蓝色聚合物(Torosyan et al., 2019)。

喹啉酮衍生物的合成:Wang等人(2014)报道了3H-吡咯[2,3-c]喹啉-4(5H)-酮和噻吩[2,3-c]喹啉-4(5H)-酮衍生物的高效合成,适用于各种化学应用(Wang et al., 2014)。

生物活性

- 抗菌和抗真菌性能:Abdel‐Wadood等人(2014)探索了从2-溴-4H-噻吩[2,3-c]吡咯-6(5H)-酮合成的化合物,显示出对革兰氏阳性和阴性细菌均有显著的抗菌活性和显著的抗真菌性能(Abdel‐Wadood等人,2014)。

材料科学

用于电子应用的电聚合:Çakal等人(2020)合成了电聚合的单体,展示了在电子材料中的潜在应用(Çakal等人,2020)。

有机光伏电池:Kim等人(2015)利用衍生物开发了高性能有机光伏电池,实现了超过9%的功率转换效率(Kim et al., 2015)。

作用机制

Target of Action

Similar compounds have been used in the synthesis of organic photocatalysts and conjugated polymers , suggesting that they may interact with various chemical structures during these processes.

Mode of Action

Similar compounds have been used as photocatalysts in the polymerization of various monomers under uv irradiation . This suggests that 2-Bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one may interact with its targets through photochemical reactions.

Biochemical Pathways

Similar compounds have been used in the synthesis of polymers, indicating that they may play a role in polymerization pathways .

Result of Action

Similar compounds have been used in the synthesis of polymers with controlled molecular weights and low polydispersity indexes , suggesting that they may have a significant impact on the properties of these materials.

Action Environment

Similar compounds have been used in reactions under uv irradiation , suggesting that light conditions may play a role in their activity.

属性

IUPAC Name |

2-bromo-4,5-dihydrothieno[2,3-c]pyrrol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNOS/c7-4-1-3-2-8-6(9)5(3)10-4/h1H,2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOODSONLYUOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)N1)SC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one | |

CAS RN |

957345-85-6 | |

| Record name | 2-bromo-4H,5H,6H-thieno[2,3-c]pyrrol-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410099.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2410101.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2410102.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2410106.png)

![1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2410107.png)

![[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2410114.png)

![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)

![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2410119.png)